5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
Description
The compound 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine features a pyrimidine core substituted at position 5 with a methoxy group and at position 2 with a piperidin-4-yloxy moiety. The piperidine ring is further functionalized at the 1-position with a (5-methylfuran-2-yl)methyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs reported in antiviral, antiparasitic, and antimycobacterial contexts .
Properties
IUPAC Name |
5-methoxy-2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-3-4-14(21-12)11-19-7-5-13(6-8-19)22-16-17-9-15(20-2)10-18-16/h3-4,9-10,13H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFDPQRCBKPWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative by reacting 5-methylfuran-2-carbaldehyde with piperidine under suitable conditions. This intermediate is then coupled with a methoxy-substituted pyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the methoxy group may result in various substituted pyrimidine derivatives.
Scientific Research Applications
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine ()
- Core Structure : Tetrahydropyrimidine (partially saturated pyrimidine ring) vs. the fully aromatic pyrimidine in the target compound.
- Substituents :
- Furan moiety : 5-(methoxymethyl)furan-2-yl () vs. 5-methylfuran-2-yl in the target. The methoxymethyl group may enhance solubility but reduce lipophilicity compared to the methyl group.
- Position 2 : A ketone (2-oxo) in the analog vs. an ether-linked piperidine in the target. This difference likely influences hydrogen-bonding capacity and target binding .
- Synthesis : The analog was synthesized via Biginelli reaction, emphasizing its utility in generating diversely substituted pyrimidines .
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine ()
- Core Structure: Pyrazolo[3,4-d]pyrimidine (a fused bicyclic system) vs. the monocyclic pyrimidine in the target.
- Piperidin-4-yl group: Shared with the target compound, suggesting this substituent may serve as a pharmacophore for targeting parasitic enzymes .
- Biological Activity : Demonstrated in vivo efficacy in visceral leishmaniasis models, highlighting the therapeutic relevance of piperidine-pyrimidine hybrids .
5-Methyl-1-(1-(4-Substituted Quinolin-2-ylmethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione ()
- Core Structure : Pyrimidine-2,4-dione (uracil derivative) vs. the methoxy-pyrimidine in the target.
- Piperidin-4-yl linkage: Similar to the target, but with a dione moiety that may alter electronic properties (e.g., increased polarity) .
- Synthesis : Microwave-assisted coupling and deprotection steps, suggesting scalable routes for piperidine-pyrimidine hybrids .
1-(5-Hydroxymethyl-4-[5-(5-Oxo-piperidin-1-yl-penta-1,3-dienyl)-benzo[1,3]dioxol-2-yl]-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione ()
- Core Structure : Benzo[1,3]dioxole-tethered pyrimidine-dione, contrasting with the furan-piperidine-pyrimidine architecture of the target.
- Electronic Properties: Computational studies on this analog suggest that electron-withdrawing groups (e.g., dione) modulate charge distribution, affecting interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
